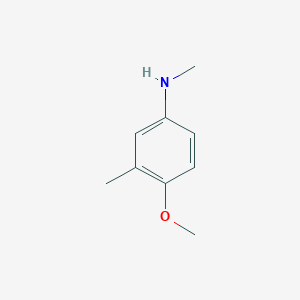
4-methoxy-N,3-dimethylaniline
Cat. No. B8647017
M. Wt: 151.21 g/mol
InChI Key: UHJGLJYAQURFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04997840
Procedure details


4-Methoxy-3-methyl-N-methylaniline (30.2 g) is added dropwise to a stirred solution of boron trichloride (26 g) in toluene (100 ml) cooled to 0 to 5°. Chloroacetonitrile (19.9 g) and then titanium tetrachloride (26.8 ml) are added and the mixture is heated under reflux for 6 hours. After cooling to ambient temperature, hydrochloric acid (2M, 500 ml) is added and the mixture then heated to 80° for 30 minutes. The mixture is cooled to ambient temperature, sodium hydroxide (2M) is added to pH 3 and the mixture then extracted with dichloromethane (3×300 ml). The combined extracts are washed with water (100 ml) and dried over magnesium sulphate. The solvent is removed by distillation and the residue purified to give the novel compound 2-chloro-5'-methoxy-4'-methyl-2'-(methylamino)acetophenone.







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([NH:7][CH3:8])=[CH:5][C:4]=1[CH3:11].B(Cl)(Cl)Cl.[Cl:16][CH2:17][C:18]#N.Cl.[OH-:21].[Na+]>C1(C)C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[Cl:16][CH2:17][C:18]([C:9]1[CH:10]=[C:3]([O:2][CH3:1])[C:4]([CH3:11])=[CH:5][C:6]=1[NH:7][CH3:8])=[O:21] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(NC)C=C1)C
|
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
19.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
|
Name
|
|
|
Quantity
|
26.8 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0 to 5°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture then heated to 80° for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture then extracted with dichloromethane (3×300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts are washed with water (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)C1=C(C=C(C(=C1)OC)C)NC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
